![molecular formula C30H24O9 B13730764 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid is a complex organic compound characterized by its multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carboxylic acids can produce alcohols.
科学研究应用
4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the additional aromatic rings and carboxylic acid groups.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of carboxylic acids.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in having multiple carboxylic acid groups but differs in the arrangement of aromatic rings.
Uniqueness
4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its multiple carboxylic acid groups make it particularly useful in applications requiring strong acidic functionality.
属性
分子式 |
C30H24O9 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C30H24O9/c1-37-25-13-16(4-7-22(25)28(31)32)19-10-20(17-5-8-23(29(33)34)26(14-17)38-2)12-21(11-19)18-6-9-24(30(35)36)27(15-18)39-3/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
InChI 键 |
XLMNJTUQNSATEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)OC)C4=CC(=C(C=C4)C(=O)O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


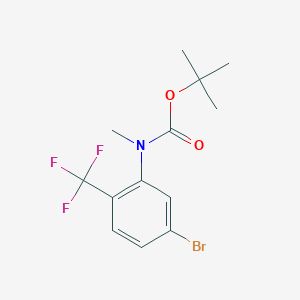
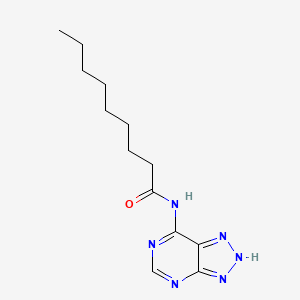
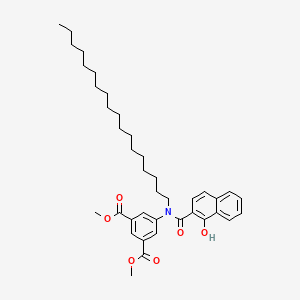
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
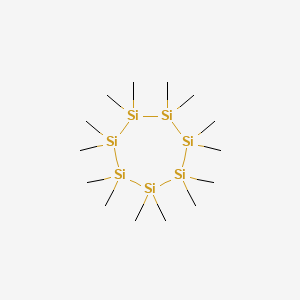
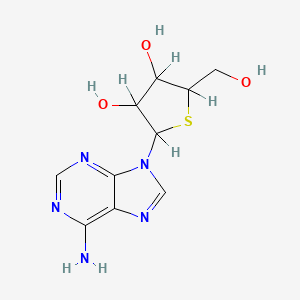
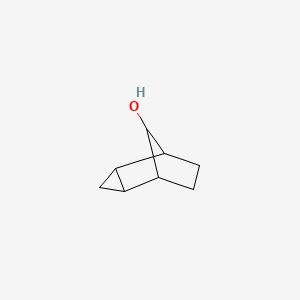
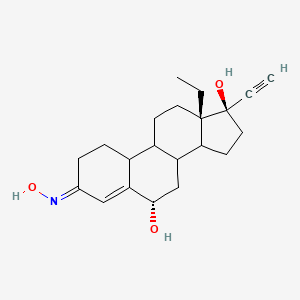
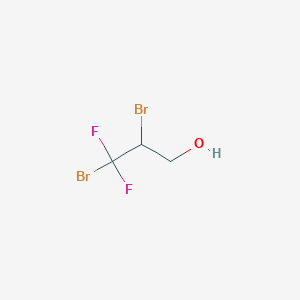
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
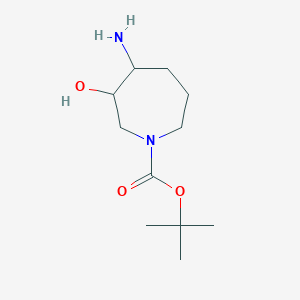
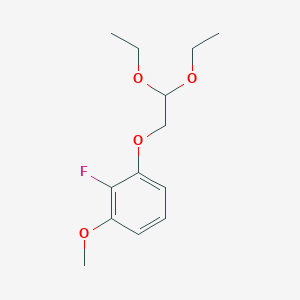
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
